molecular formula C22H32N2O4 B12158250 3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one

3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one

Cat. No.: B12158250
M. Wt: 388.5 g/mol
InChI Key: MYMKDISZWBPOBO-UHFFFAOYSA-N
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Description

3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one is a structurally complex heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a hydroxyoctahydroisoquinoline carbonyl group, tetrahydrofuran-methyl moiety, and methyl groups at positions 4 and 4. Its synthesis likely involves multi-step reactions, including condensation and functional group transformations, as inferred from analogous compounds in the literature .

Properties

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinoline-2-carbonyl)-4,6-dimethyl-1-(oxolan-2-ylmethyl)pyridin-2-one

InChI

InChI=1S/C22H32N2O4/c1-15-12-16(2)24(14-18-7-5-11-28-18)21(26)19(15)20(25)23-10-9-22(27)8-4-3-6-17(22)13-23/h12,17-18,27H,3-11,13-14H2,1-2H3

InChI Key

MYMKDISZWBPOBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)N3CCC4(CCCCC4C3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one typically involves multi-step organic reactions

    Isoquinoline Derivative Synthesis: The isoquinoline core can be synthesized via a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Pyridine Ring Formation: The pyridine ring can be introduced through a condensation reaction involving a suitable precursor, such as a β-keto ester.

    Tetrahydrofuran Ring Addition: The tetrahydrofuran ring can be added via a nucleophilic substitution reaction, where a halogenated tetrahydrofuran reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Common reducing agents include NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be explored for its effects on various biological pathways.

Medicine

Due to its structural complexity, the compound might exhibit pharmacological properties such as enzyme inhibition or receptor modulation. Research could focus on its potential as a therapeutic agent.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, altering their activity. The hydroxyl and carbonyl groups could form hydrogen bonds with biological targets, while the tetrahydrofuran ring might enhance membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the compound’s properties, a comparison with structurally related pyridinone, pyrimidinone, and fused heterocyclic derivatives is presented below:

Structural and Functional Group Analysis

Compound Core Structure Key Substituents Reported Bioactivity Synthesis Highlights
Target Compound Pyridin-2(1H)-one 4a-hydroxyoctahydroisoquinolinyl carbonyl, tetrahydrofuran-methyl, 4,6-dimethyl Not explicitly reported Likely involves condensation of hydroxyisoquinoline and tetrahydrofuran precursors
3,4-dihydro-1-(tetrahydrofuran-2-yl)-pyrimidin-2(1H)-one (, Compound 6A) Pyrimidin-2(1H)-one Tetrahydrofuran-2-yl, phenyl groups Antifungal, antioxidant, anticancer Reaction of pyrimidinone with β-D-ribofuranose tetraacetate in ethanol
6-(Coumarin-3-yl)pyrimidin-2(1H)-one derivatives (, Compounds 4i, 4j) Pyrimidin-2(1H)-one Coumarin, tetrazolyl, phenylpyrazolyl Not explicitly reported Multi-component reactions involving tetrazole and coumarin precursors
Diethyl imidazo[1,2-a]pyridine-5,6-dicarboxylate (, Compound 1l) Imidazo[1,2-a]pyridine Cyano, nitrophenyl, phenethyl Not explicitly reported One-pot two-step reaction with detailed NMR/IR characterization
1-(4-Acetylphenyl)pyridin-2-one derivatives (, Compounds 1, 2) Pyridin-2(1H)-one Acetylphenyl, dimethylaminophenyl, hydroxy/amino groups Not explicitly reported Condensation reactions under surfactant mediation
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-pyrido[1,2-a]pyrimidin-4-one () Pyrido[1,2-a]pyrimidin-4-one Fluorobenzisoxazolyl, piperidinyl ethyl, methyl Likely CNS-targeted (inferred from benzisoxazole moiety) Multi-step functionalization of fused heterocycles

Key Observations

Synthetic Complexity: Compounds with fused rings (e.g., imidazo[1,2-a]pyridine in ) require sophisticated synthetic routes, whereas the target compound’s synthesis may prioritize regioselective functionalization of the pyridinone core .

Substituent Effects: Electron-withdrawing groups (e.g., nitrophenyl in ) and electron-donating groups (e.g., dimethylamino in ) influence solubility and reactivity, which may guide the design of derivatives for specific applications .

Biological Activity

The compound 3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one is a complex organic molecule that exhibits a range of biological activities attributed to its unique structural features. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of isoquinoline derivatives, characterized by a hydroxylated octahydroisoquinoline moiety linked to a pyridinone structure. The presence of multiple functional groups enhances its lipophilicity and reactivity with biological targets.

Molecular Formula

  • C : 22
  • H : 30
  • N : 2
  • O : 3

Molecular Weight

  • Molecular Weight : 366.48 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in metabolic pathways and neurotransmitter regulation.
  • Receptor Interaction : It may interact with specific receptors, modulating cellular signaling pathways.
  • Antioxidant Activity : Exhibits the ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Antioxidant Activity

Research indicates that the compound demonstrates significant antioxidant properties. It has been evaluated using various assays, including DPPH radical scavenging tests, where it exhibited effective radical scavenging activity.

Assay Type EC50 Value (mM)
DPPH Scavenging0.045

Enzyme Inhibition Studies

In vitro studies have assessed the compound's inhibitory effects on key enzymes:

Enzyme IC50 Value (µM)
Tyrosinase30.5
Acetylcholinesterase12.7

These values suggest that the compound has a moderate to high inhibitory effect on these enzymes, indicating potential therapeutic applications in conditions such as skin disorders and neurodegenerative diseases.

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study conducted on various hydroxypyridinone derivatives demonstrated that compounds similar to this one effectively inhibit tyrosinase, which is crucial for melanin biosynthesis. The study reported IC50 values ranging from 25 µM to over 60 µM for structurally related compounds .
  • Neuroprotective Effects : Another study highlighted the neuroprotective potential of isoquinoline derivatives against oxidative stress-induced neuronal damage. The compound was shown to reduce cell death in neuronal cell lines exposed to oxidative agents.
  • Antimicrobial Activity : Preliminary screening revealed that the compound exhibits antimicrobial properties against several bacterial strains, suggesting its potential use in developing new antibiotics .

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